7,7-Dimethoxyspiro[3.3]heptan-2-amine

Bioisosteres Drug Design Medicinal Chemistry

7,7-Dimethoxyspiro[3.3]heptan-2-amine (CAS 2411279-23-5) is a spirocyclic amine featuring a rigid spiro[3.3]heptane core substituted with two methoxy groups at the 7-position. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol , this compound is a member of the sp3-rich spiro[3.3]heptane scaffold class, which has emerged as a valuable saturated bioisostere for benzene in medicinal chemistry.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2411279-23-5
Cat. No. B2691661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethoxyspiro[3.3]heptan-2-amine
CAS2411279-23-5
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCOC1(CCC12CC(C2)N)OC
InChIInChI=1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3
InChIKeyJQOPXZFSKCYFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethoxyspiro[3.3]heptan-2-amine CAS 2411279-23-5: A Conformationally Constrained Spirocyclic Amine for Drug Discovery


7,7-Dimethoxyspiro[3.3]heptan-2-amine (CAS 2411279-23-5) is a spirocyclic amine featuring a rigid spiro[3.3]heptane core substituted with two methoxy groups at the 7-position [1]. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol [2], this compound is a member of the sp3-rich spiro[3.3]heptane scaffold class, which has emerged as a valuable saturated bioisostere for benzene in medicinal chemistry [3]. The compound is characterized by its unique three-dimensional structure, which enables access to non-planar chemical space and offers distinct physicochemical properties compared to traditional aromatic or linear aliphatic building blocks [4].

Why Spiro[3.3]heptane Amines Are Not Interchangeable: Structural Determinants of Physicochemical and Biological Performance


Within the spiro[3.3]heptane amine class, subtle variations in substitution pattern and functionalization profoundly impact key drug-like properties, including three-dimensional geometry, lipophilicity, and metabolic stability [1]. For instance, the spiro[3.3]heptane core itself acts as a saturated bioisostere for benzene, but the specific exit vectors and substituents dictate the resulting molecular topology and its interaction with biological targets [2]. Simply substituting a 2-substituted spiro[3.3]heptan-2-amine for a 7,7-dimethoxy derivative would fundamentally alter the compound's conformational profile, electronic properties, and ADME characteristics, potentially leading to a complete loss of desired biological activity or unfavorable pharmacokinetic profiles [3]. The presence of the geminal dimethoxy group at the 7-position in 7,7-Dimethoxyspiro[3.3]heptan-2-amine introduces a distinct electronic and steric environment that differentiates it from unsubstituted or mono-substituted analogs, making it a non-fungible building block for medicinal chemistry applications [4].

Quantitative Differentiation of 7,7-Dimethoxyspiro[3.3]heptan-2-amine Against Key Comparators


Three-Dimensional Topology: Spiro[3.3]heptane Core as a Saturated Benzene Bioisostere

The spiro[3.3]heptane core serves as a saturated, three-dimensional bioisostere for a benzene ring, offering a higher fraction of sp3 carbons (Fsp3 = 1.0) compared to the planar, aromatic benzene (Fsp3 = 0) [1]. This structural difference is quantified by the number of possible disubstituted isomers: a benzene ring with two different substituents yields only 3 isomers, whereas a spiro[3.3]heptane core can generate 18 distinct isomers, all of which are chiral [2]. This dramatic increase in stereochemical diversity enables a more thorough exploration of chemical space and binding interactions with biological targets [3].

Bioisosteres Drug Design Medicinal Chemistry

Physicochemical Profile: Lipophilicity and Polar Surface Area of 7,7-Dimethoxyspiro[3.3]heptan-2-amine

7,7-Dimethoxyspiro[3.3]heptan-2-amine exhibits a predicted XLogP3 value of 0.1 and a topological polar surface area (TPSA) of 44.5 Ų [1]. In contrast, the unsubstituted spiro[3.3]heptan-2-amine analog (CAS 1255099-41-2) has a higher predicted LogP of 1.98 [2], indicating a >10-fold difference in lipophilicity. This difference in lipophilicity, a critical parameter for membrane permeability and solubility, directly influences the compound's ADME profile and its suitability for specific drug discovery applications [3].

ADME Lipophilicity Physicochemical Properties

Metabolic Stability: Enhanced Resistance to Oxidative Metabolism

The spiro[3.3]heptane core, including its 7,7-dimethoxy derivative, is known for its resistance to oxidative metabolism by cytochrome P450 enzymes compared to flexible aliphatic chains or larger cycloalkanes . This class-level advantage is attributed to the strained cyclobutane rings and the quaternary spiro carbon, which block metabolic 'soft spots' [1]. While direct quantitative data for 7,7-dimethoxyspiro[3.3]heptan-2-amine is not available, studies on analogous spiro[3.3]heptane scaffolds have demonstrated a trend towards higher metabolic stability compared to their cyclohexane counterparts [2].

Metabolic Stability CYP450 Drug Metabolism

Commercial Availability and Pricing: 7,7-Dimethoxyspiro[3.3]heptan-2-amine as a Research Tool

7,7-Dimethoxyspiro[3.3]heptan-2-amine is commercially available from Enamine in various quantities (0.25g, 2.5g, 10.0g) with a purity of 95% [1]. The pricing structure is as follows: 0.25g for $594, 2.5g for $2,351, and 10.0g for $5,159 [2]. In comparison, the unsubstituted spiro[3.3]heptan-2-amine hydrochloride is available from AKSci at a significantly lower cost: 100mg for $54, 250mg for $113, and 1g for $452 . This price difference reflects the additional synthetic complexity and unique structural features of the 7,7-dimethoxy derivative.

Procurement Commercial Availability Pricing

Recommended Applications for 7,7-Dimethoxyspiro[3.3]heptan-2-amine Based on Differential Evidence


Exploration of Novel Chemical Space in Fragment-Based Drug Discovery

The spiro[3.3]heptane core's ability to generate 18 distinct disubstituted isomers, compared to only 3 for benzene, makes 7,7-dimethoxyspiro[3.3]heptan-2-amine an excellent starting point for fragment-based drug discovery [1]. Its three-dimensional structure and high Fsp3 value enable access to non-planar chemical space, increasing the likelihood of identifying novel and selective hits against challenging biological targets [2].

Design of Metabolically Stable Leads with Improved ADME Properties

Given the class-level evidence for enhanced metabolic stability of spiro[3.3]heptane scaffolds, 7,7-dimethoxyspiro[3.3]heptan-2-amine is a strategic building block for designing drug candidates with improved pharmacokinetic profiles [1]. The lower lipophilicity (XLogP3 = 0.1) compared to the unsubstituted analog suggests better aqueous solubility, which can be advantageous for oral bioavailability [2].

Synthesis of Chiral Ligands and Catalysts for Asymmetric Synthesis

The rigid spirocyclic core and defined stereochemistry of 7,7-dimethoxyspiro[3.3]heptan-2-amine make it a valuable precursor for chiral ligands and catalysts [1]. Its constrained geometry can be exploited in asymmetric synthesis to achieve high enantioselectivity in various transformations, as demonstrated for related spirocyclic amine scaffolds [2].

Development of Novel Intellectual Property in Competitive Therapeutic Areas

The unique structural features of 7,7-dimethoxyspiro[3.3]heptan-2-amine, combined with its higher commercial cost, position it as a tool for generating novel intellectual property in competitive therapeutic areas [1]. Its use in medicinal chemistry can lead to patentable compositions of matter with potentially improved drug-like properties, justifying the investment in this specialized building block [2].

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